6-Phenyl-3-azabicyclo[4.1.0]heptane hydrochloride
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Overview
Description
6-Phenyl-3-azabicyclo[410]heptane hydrochloride is a bicyclic compound featuring a phenyl group and an azabicyclo structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-3-azabicyclo[4.1.0]heptane hydrochloride can be achieved through several methods. One notable method involves the transition-metal-free, radical oxidation of 1,6-enyne cyclopropanation. This method enables the synthesis of azabicyclo[4.1.0]heptane derivatives via oxidative cyclopropanation of aza-1,6-enynes under mild conditions . Another approach involves the reduction of spirocyclic oxetanyl nitriles to produce 3-azabicyclo[3.1.1]heptanes, which can be further functionalized .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of readily available starting materials and efficient reaction conditions is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-Phenyl-3-azabicyclo[4.1.0]heptane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form functionalized azabicyclo[4.1.0]heptane derivatives.
Reduction: Reduction reactions can be employed to modify the bicyclic structure and introduce new functional groups.
Substitution: The phenyl group and other substituents can undergo substitution reactions to yield different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., peroxides), reducing agents (e.g., hydrogen gas), and various catalysts to facilitate the reactions. Reaction conditions typically involve mild temperatures and pressures to ensure the stability of the compound.
Major Products Formed
The major products formed from these reactions include functionalized azabicyclo[4.1.0]heptane derivatives, which can be further utilized in various applications .
Scientific Research Applications
6-Phenyl-3-azabicyclo[4.1.0]heptane hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-Phenyl-3-azabicyclo[4.1.0]heptane hydrochloride involves its interaction with molecular targets and pathways. The compound’s bicyclic structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Azabicyclo[3.1.1]heptanes: These compounds share a similar bicyclic structure but differ in the arrangement of atoms and functional groups.
7,7-Difluoro-6-phenyl-3-azabicyclo[4.1.0]heptane hydrochloride: This compound features fluorine atoms, which can alter its chemical properties and reactivity.
Uniqueness
6-Phenyl-3-azabicyclo[4.1.0]heptane hydrochloride is unique due to its specific bicyclic structure and the presence of a phenyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
CAS No. |
1892727-91-1 |
---|---|
Molecular Formula |
C12H16ClN |
Molecular Weight |
209.71 g/mol |
IUPAC Name |
6-phenyl-3-azabicyclo[4.1.0]heptane;hydrochloride |
InChI |
InChI=1S/C12H15N.ClH/c1-2-4-10(5-3-1)12-6-7-13-9-11(12)8-12;/h1-5,11,13H,6-9H2;1H |
InChI Key |
PKODSMSAOMGRBD-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2C1(C2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
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